molecular formula C27H27N3O4S B3016986 N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-67-9

N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No. B3016986
CAS RN: 901242-67-9
M. Wt: 489.59
InChI Key: XDYNQGUBBHUPGD-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it may have been designed to target certain biological pathways or organisms, similar to the compounds described in the papers.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with a basic aromatic or heteroaromatic compound and proceed through various chemical transformations. For instance, the synthesis described in Paper 1 involves converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide to afford a 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequent steps involve the preparation of N-substituted-2-bromoacetamides and their reaction with the thiol to yield the target compounds . This approach could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and substituents.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectral techniques. In the case of the compounds synthesized in Paper 1, spectral techniques such as NMR, IR, and mass spectrometry would have been used to confirm the structures . The same techniques would be applicable to analyze the molecular structure of the compound , ensuring that the desired product has been synthesized correctly.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by their specificity and the need for certain conditions, such as the use of DMF and NaH as described in Paper 1 . These conditions facilitate the formation of the desired sulfanyl acetamide derivatives. The compound would likely require similar conditions for the formation of its sulfanyl linkage and the incorporation of the imidazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and overall molecular architecture. For example, the presence of methoxy and sulfanyl groups in the compound would affect its solubility, stability, and reactivity. These properties are crucial for the biological activity of the compounds, as seen in Paper 1, where the synthesized compounds were screened for enzyme inhibition . Similarly, the compound would need to be analyzed for its physical and chemical properties to predict its behavior in biological systems and its potential as a therapeutic agent.

Biological Activity

Although the specific biological activity of "this compound" is not provided, related compounds have been screened for their biological activity. In Paper 1, the synthesized compounds were tested against enzymes like BChE, AChE, and LOX, showing activity against acetylcholinesterase . Similarly, the compounds in Paper 2 were tested against protozoa and showed strong antiprotozoal activity . These studies suggest that the compound could also be evaluated for similar biological activities, potentially leading to the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This research revealed that specific substitutions on the oxadiazole moiety led to less cytotoxic compounds (Siddiqui et al., 2014).

Anticancer and Antioxidant Activities

  • A computational and pharmacological study of 1,3,4-oxadiazole and pyrazole derivatives, including similar compounds, showed potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
  • Research on different derivatives of 1,3,4-oxadiazole and acetamide found these compounds to have significant antibacterial and anti-enzymatic potential, supported by hemolytic activity data (Nafeesa et al., 2017).

Synthesis and Characterization

  • Another study synthesized a related compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, and elucidated its structure based on various spectroscopic data, highlighting the chemical characterization aspect of these compounds (Bhaskar et al., 2019).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-17-5-7-19(8-6-17)26-29-25(18-9-12-21(32-2)13-10-18)27(30-26)35-16-24(31)28-20-11-14-22(33-3)23(15-20)34-4/h5-15H,16H2,1-4H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYNQGUBBHUPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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